kaempferol 7-O-glucoside is a natural product found in Spiranthes vernalis, Allium hirtifolium, and other organisms with data available.
See also: Ginkgo (part of).
kaempferol 7-O-glucoside
CAS No.: 16290-07-6
Cat. No.: VC21336248
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16290-07-6 |
---|---|
Molecular Formula | C21H20O11 |
Molecular Weight | 448.4 g/mol |
IUPAC Name | 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1 |
Standard InChI Key | YPWHZCPMOQGCDQ-HMGRVEAOSA-N |
Isomeric SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Chemical Structure and Properties
Chemical Identity and Structure
Kaempferol 7-O-glucoside is a flavonoid glycoside belonging to the class of flavonoid-7-O-glycosides. Its chemical structure consists of kaempferol (a flavonol) with a beta-D-glucopyranosyl moiety attached at position 7. The compound has a molecular formula of C21H20O11 and a molecular weight of 448.4 g/mol . Its IUPAC name is 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one .
Chemical classifications include beta-D-glucoside, kaempferol O-glucoside, monosaccharide derivative, trihydroxyflavone, and member of flavonols . It is functionally related to beta-D-glucose and is a conjugate acid of kaempferol 7-O-beta-D-glucoside(1-) .
Physical and Chemical Properties
Kaempferol 7-O-glucoside exhibits distinct physical and chemical properties that influence its behavior in biological systems and chemical reactions. The following table summarizes the key physical and chemical properties of this compound:
These properties demonstrate that kaempferol 7-O-glucoside is a relatively stable, polar compound with moderate water solubility due to its glycosidic moiety, which enhances its solubility compared to the parent aglycone kaempferol.
Natural Sources and Occurrence
Plant Sources
Kaempferol 7-O-glucoside has been identified in several plant species, reflecting its widespread distribution in the plant kingdom. The compound has been reported in Spiranthes vernalis (Spring Ladies' Tresses, an orchid species) and Allium hirtifolium (commonly known as Persian shallot) . It is likely present in other plant species as well, particularly those known to contain flavonoids and their glycosides.
The presence of kaempferol 7-O-glucoside in plants suggests its potential role in plant defense mechanisms and ecological interactions. Like other flavonoids, it may function in UV protection, antimicrobial defense, and plant-insect interactions.
Biological Activities and Mechanisms
Antioxidant Properties
Kaempferol 7-O-glucoside demonstrates antioxidant activity, though research indicates that this activity is less potent than that of the parent compound kaempferol. Studies have evaluated its antioxidant capacity using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods .
The antioxidant mechanism likely involves the ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.
Anti-inflammatory Activities
Kaempferol 7-O-glucoside possesses anti-inflammatory properties, which contribute to its potential therapeutic value. Studies have shown that it can inhibit concanavalin A (Con A)-induced activation of T cell proliferation and reduce nitric oxide (NO) or reactive oxygen species (ROS) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells .
These anti-inflammatory effects are consistent with the known properties of flavonoids, which often modulate inflammatory pathways through various mechanisms, including inhibition of pro-inflammatory enzymes and reduction of inflammatory mediator production.
Comparative Analysis with Other Kaempferol Glycosides
Research has compared the biological activities of kaempferol 7-O-glucoside with other kaempferol derivatives, revealing interesting structure-activity relationships. The following table presents a comparative analysis of kaempferol and its glycosides:
Compound | Antioxidant Activity (DPPH/ABTS) | Antiproliferative Effects | Anti-inflammatory Activity |
---|---|---|---|
Kaempferol | Strongest | Highest against HepG2, CT26, and B16F1 cell lines | Strongest inhibition of T cell proliferation and NO/ROS production |
Kaempferol 7-O-glucoside | Second strongest | Moderate | Moderate |
Kaempferol 3-O-rhamnoside | Weaker | Lower | Lower |
Kaempferol 3-O-rutinoside | Weakest | Lowest | Lowest |
This comparative analysis demonstrates that the position and type of glycosylation significantly influence the biological activities of kaempferol derivatives . Specifically, glycosylation generally reduces biological activity compared to the aglycone form, but glycosylation at position 7 preserves more activity than glycosylation at position 3.
Synthesis and Production Methods
Enzymatic Hydrolysis
An environment-friendly method for obtaining kaempferol from its glycosides involves enzymatic hydrolysis. Kaempferol 7-O-glucoside can be hydrolyzed to kaempferol by β-glucosidase, an enzyme that specifically cleaves the glycosidic bond between glucose and the aglycone .
This enzymatic approach represents a "green" alternative to chemical methods, offering advantages such as milder reaction conditions, higher specificity, and reduced environmental impact. The process is particularly valuable because the resulting kaempferol exhibits stronger biological activities than its glycosidic precursors .
Other Production Methods
In addition to enzymatic hydrolysis, kaempferol 7-O-glucoside may be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis may involve glycosylation of kaempferol at the 7-position using appropriate protecting groups and glycosyl donors.
Extraction from plant sources typically employs techniques such as solvent extraction, followed by purification steps such as column chromatography or high-performance liquid chromatography (HPLC) to isolate the compound from complex plant matrices.
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